

Application Note: Standard Operating Procedure for Handling Morpholine Oxalate Salts

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Compound of Interest

Compound Name: 2-Pyridin-3-yl morpholine oxalate

CAS No.: 947694-76-0

Cat. No.: B1369212

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Executive Summary & Chemical Identity

Morpholine oxalate (typically isolating as Morpholinium hydrogen oxalate, CAS: 18257-23-3) is a crystalline salt formed by the neutralization of morpholine with oxalic acid. While often viewed as a stable solid relative to its volatile parent amine, this compound presents a dual-hazard profile:

- **Morpholine Component:** A secondary amine that is corrosive and easily absorbed through the skin.
- **Oxalate Component:** A systemic poison that precipitates serum calcium (hypocalcemia) and causes renal tubule damage (calcium oxalate deposition).[1][2]

Critical Warning: Do not treat this salt as a benign "buffer salt." The oxalate anion remains biologically active and acutely toxic upon ingestion or absorption.

Chemical Properties Table

Property	Specification	Notes
Formula		Often forms 1:1 salt (hydrogen oxalate).[3]
Appearance	White crystalline solid	Hygroscopic; tends to clump.
Solubility	Water, Methanol, Ethanol	Poor solubility in non-polar solvents (Et ₂ O, Hexanes).
Melting Point	~190°C (Decomposes)	Avoid heating above 150°C to prevent decarboxylation/sublimation.
Primary Hazards	Acute Toxin, Corrosive	Nephrotoxic (Kidney), Dermal Irritant.

Engineering Controls & Personal Protective Equipment (PPE)

The "Zero-Contact" Standard

Due to the high skin absorption potential of the morpholine moiety and the systemic toxicity of the oxalate, a "Zero-Contact" policy is enforced.

- Primary Barrier (Engineering):
 - Chemical Fume Hood: MANDATORY. All weighing, transfer, and solvation must occur within a certified fume hood operating at face velocity >100 fpm.
 - Static Control: Use an ionizing bar or anti-static gun during weighing. Amine salts are prone to static charge, causing "fly-away" dust that contaminates bench surfaces.
- Secondary Barrier (PPE):
 - Gloves: Double-gloving recommended.
 - Inner: Nitrile (4 mil).

- Outer: Neoprene or thick Nitrile (8 mil) if handling solutions.
- Rationale: Morpholine can permeate thin latex/nitrile; oxalates are corrosive.
- Eye Protection: Chemical splash goggles (ANSI Z87.1). Face shield required if working with >500mL of solution.
- Respiratory: If weighing outside a hood (strictly prohibited under this SOP) or cleaning a large spill, a P100 particulate respirator is required.

Protocol A: Safe Synthesis & Isolation

Context: Many labs generate this salt in-situ. This protocol ensures safe isolation.

Reaction Logic: The reaction is exothermic. Morpholine is volatile.[4][5] Oxalic acid is a solid.[1]

Stoichiometry: 1.0 eq Morpholine + 1.0 eq Oxalic Acid

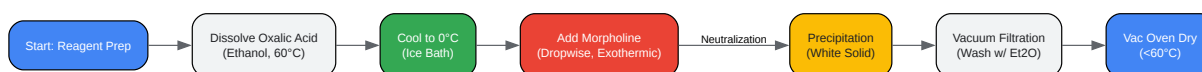
Morpholinium Hydrogen Oxalate.

Step-by-Step Methodology

- Preparation:
 - Dissolve 100 mmol Oxalic Acid Dihydrate in 50 mL warm Ethanol (60°C).
 - Measure 100 mmol Morpholine (liquid) into a separate dropping funnel.
- Addition:
 - Place the Oxalic Acid solution in an ice bath (0°C).
 - Slowly add Morpholine dropwise with vigorous stirring.
 - Observation: A white precipitate (the salt) should form immediately.
 - Why: Cooling controls the exotherm and maximizes yield by decreasing solubility.
- Crystallization:
 - Allow the slurry to stir for 30 minutes at 0°C.

- QC Check: If no solid forms, induce crystallization by scratching the glass or adding Et₂O (diethyl ether) as an antisolvent.
- Filtration:
 - Vacuum filter using a sintered glass funnel (avoid paper filters if possible to prevent fiber contamination).
 - Wash the cake with cold Et₂O (removes unreacted amine).
- Drying:
 - Dry in a vacuum oven at 40°C.
 - Warning: Do not exceed 60°C. Oxalates can sublime or decompose, releasing CO/CO₂.

Workflow Visualization



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Caption: Figure 1. Synthesis workflow for Morpholinium Hydrogen Oxalate emphasizing thermal control.

Protocol B: Handling & Waste Disposal

Context: Oxalates bind calcium.[2] Disposal into standard drains is often prohibited due to heavy metal precipitation risk in plumbing and toxicity.

Handling Solids[6][7]

- Weighing: Always weigh into a tared vial or boat inside the hood.
- Spillage: If powder spills, do not sweep vigorously (creates dust).

- Correct Action: Cover with wet paper towels (dampened with water) to solubilize/trap dust, then wipe up.

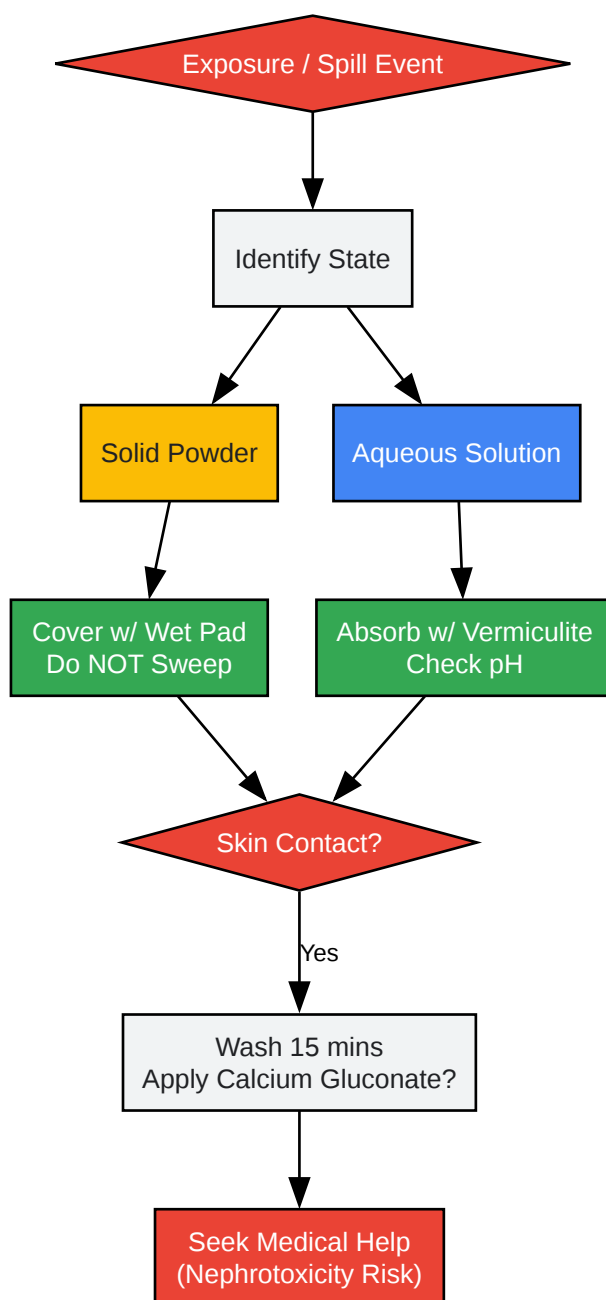
Deactivation & Disposal (The Calcium Quench)

Do not dispose of significant quantities of soluble oxalate down the drain. It must be precipitated as insoluble Calcium Oxalate before disposal or treated as hazardous chemical waste.

The Calcium Quench Method:

- Dissolve waste morpholine oxalate in water.
- Add an excess of Calcium Chloride () solution.
- Adjust pH to ~7-8 using dilute NaOH (Morpholine is basic, but the hydrogen oxalate is acidic).
- Observation: Heavy white precipitate forms (- Calcium Oxalate).
- Filter the solid. The solid is Calcium Oxalate (low toxicity, stone-like). The filtrate is saline water with trace morpholine.
- Disposal: Pack the solid calcium oxalate as chemical waste. The filtrate can often be drain-disposed (check local EHS regulations regarding morpholine limits) or bottled as aqueous waste.

Safety Decision Tree



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Caption: Figure 2.[6][7] Emergency response logic. Note: Calcium Gluconate gel is typically for HF, but calcium therapy is relevant for systemic oxalate poisoning.

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